molecular formula C13H25N3O B7497721 N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide

N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide

Cat. No. B7497721
M. Wt: 239.36 g/mol
InChI Key: MTJMINAUAJEIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide, commonly known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a derivative of a natural product called GABA, which is an inhibitory neurotransmitter in the central nervous system. CPP-115 has been shown to modulate the activity of GABA, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

CPP-115 works by inhibiting the activity of an enzyme called GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which leads to increased inhibitory neurotransmission. This increased inhibitory neurotransmission has been shown to reduce seizures, anxiety, and addiction-related behaviors.
Biochemical and Physiological Effects
CPP-115 has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to increased inhibitory neurotransmission. This increased inhibitory neurotransmission has been shown to reduce seizures, anxiety, and addiction-related behaviors. CPP-115 has also been shown to enhance cognitive function, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, CPP-115 has been shown to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. CPP-115 is also relatively stable and can be easily synthesized in the lab. However, CPP-115 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, CPP-115 has been shown to have some toxicity in animal models, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of CPP-115. One direction is to further investigate its potential therapeutic applications. CPP-115 has shown promise for the treatment of various neurological disorders, but more research is needed to determine its efficacy in humans. Another direction is to develop new analogs of CPP-115 that have improved solubility and reduced toxicity. Finally, the mechanism of action of CPP-115 is not fully understood, and more research is needed to elucidate the molecular pathways involved in its effects.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanamine. The second step involves the reaction of N-methylcyclopentanamine with 4-dimethylaminobutyryl chloride to form N-cyclopentyl-4-(dimethylamino)butyramide. Finally, N-cyclopentyl-4-(dimethylamino)butyramide is reacted with trifluoroacetic acid to form CPP-115. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CPP-115 has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of GABA, which makes it a promising candidate for the treatment of various neurological disorders such as epilepsy, addiction, and anxiety disorders. CPP-115 has also been shown to enhance cognitive function, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, CPP-115 has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.

properties

IUPAC Name

N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-15(2)12-7-9-16(10-8-12)13(17)14-11-5-3-4-6-11/h11-12H,3-10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJMINAUAJEIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.